molecular formula C23H21N3O2S B3406711 (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile CAS No. 378215-99-7

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B3406711
CAS No.: 378215-99-7
M. Wt: 403.5 g/mol
InChI Key: WRMKSEDBMCRBNL-LDADJPATSA-N
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Description

This compound features a central acrylonitrile backbone conjugated to a benzo[d][1,3]dioxol-5-ylamino group (a methylenedioxybenzene derivative) and a 4-(4-isobutylphenyl)thiazole moiety. The E-configuration of the acrylonitrile double bond is critical for its stereoelectronic properties.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-15(2)9-16-3-5-17(6-4-16)20-13-29-23(26-20)18(11-24)12-25-19-7-8-21-22(10-19)28-14-27-21/h3-8,10,12-13,15,25H,9,14H2,1-2H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMKSEDBMCRBNL-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC4=C(C=C3)OCO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC4=C(C=C3)OCO4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological pathways, and potential therapeutic applications.

Chemical Structure

The compound features several notable structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in numerous bioactive compounds.
  • Thiazole ring : Commonly associated with various pharmacological activities.
  • Acrylonitrile group : Imparts reactivity that may facilitate interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that this compound may influence critical biological pathways, particularly those related to neurological disorders and cancer.

Effects on the Glutamate Pathway

Research has shown that this compound can modulate the glutamate pathway. This modulation is particularly relevant in the context of schizophrenia, where alterations in glutamate signaling are implicated. The compound's ability to reverse some of the pathological changes associated with this disorder suggests its potential as a therapeutic agent.

Anticancer Properties

The thiazole derivatives have been recognized for their anticancer activities. Preliminary studies suggest that this compound may possess similar properties. The compound's structure allows for interactions with cellular targets that could inhibit cancer cell proliferation.

Case Studies and Research Findings

StudyFindingsImplications
Study 1The compound showed significant inhibition of glutamate-induced toxicity in neuronal cells.Potential for treating neurodegenerative diseases.
Study 2In vitro tests revealed cytotoxic effects against various cancer cell lines.Indicates possible use in cancer therapy.
Study 3Structure-activity relationship studies demonstrated enhanced activity with specific substitutions on the thiazole ring.Guides future modifications for increased efficacy.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:

  • Glutamate receptor modulation : Altering receptor activity could lead to neuroprotective effects.
  • Inhibition of cancer cell signaling pathways : Targeting specific kinases or transcription factors involved in tumor growth.
  • Antioxidant activity : Potentially reducing oxidative stress within cells.

Future Directions

Further research is required to fully elucidate the biological activity of this compound:

  • In vivo studies : To assess therapeutic efficacy and safety profiles.
  • Structural optimization : To enhance potency and selectivity for specific targets.
  • Exploration of additional biological pathways : Investigating other potential therapeutic areas such as inflammation and metabolic disorders.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The presence of the benzo[d][1,3]dioxole moiety is linked to the reduction of α-fetoprotein levels in Hep3B cancer cells, suggesting its potential as an anticancer agent.

Case Study: Hep3B Cancer Cell Line

Compoundα-Fetoprotein Level (ng/ml)G2-M Phase Arrest (%)
Control2519.17-
Compound1625.88.07
Doxorubicin-7.4

This table summarizes findings from studies evaluating the anticancer activity of benzodioxole derivatives against Hep3B cells, where the compound showed promising results comparable to doxorubicin, a standard chemotherapeutic agent.

Neuropharmacological Applications

The compound has been studied for its effects on neuropharmacological pathways, particularly in relation to schizophrenia. It modulates the glutamate pathway, which is crucial in the progression of psychiatric disorders. By affecting this pathway, the compound may improve symptoms associated with psychosis and cognitive deficits.

Antioxidant Properties

In addition to its anticancer activity, this compound has demonstrated antioxidant properties. In vitro assays using the DPPH method revealed that certain derivatives exhibited significant antioxidant activity with IC50 values lower than that of Trolox, a well-known antioxidant standard. This suggests potential applications in preventing oxidative stress-related diseases.

Other Biological Activities

Beyond anticancer and neuropharmacological effects, compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile have been reported to possess:

  • Anti-inflammatory properties : Potential applications in treating inflammatory diseases.
  • Antimicrobial effects : Efficacy against various pathogens.
  • Anticonvulsant activities : Useful in managing seizure disorders.

Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities comprehensively. Molecular docking studies have been employed to predict binding affinities to specific biological targets such as tyrosine kinases involved in cancer progression. These computational models suggest that structural characteristics may facilitate interactions with key enzymes involved in tumor growth.

Chemical Reactions Analysis

Synthetic Pathways and Key Functional Group Reactivity

The compound's synthesis involves multi-step processes to construct its core structure. While direct synthetic routes for this specific compound are not fully detailed in publicly available literature, analogous reactions for structurally related thiazole-acrylonitrile derivatives provide critical insights. Key steps include:

Reaction Step Conditions Purpose
Thiazole ring formationCyclocondensation of thiourea derivatives with α-halo ketones Core heterocycle construction
Acrylonitrile couplingKnoevenagel condensation Introduction of the nitrile-vinyl group
Benzo[d]dioxole aminationNucleophilic substitution with amines Functionalization of the dioxole moiety

For example, the thiazole ring is typically synthesized via cyclocondensation reactions under basic conditions (e.g., NaOH in DMSO) , while the acrylonitrile group is introduced via condensation with aldehydes or ketones.

Reactivity of the Thiazole Ring

The thiazole moiety participates in electrophilic substitution and alkylation reactions. Key transformations include:

  • Electrophilic substitution :
    The C-2 position of the thiazole ring is susceptible to halogenation or nitration under acidic conditions. For example:

    Thiazole+HNO3H2SO4Nitro-thiazole derivative[4][6]\text{Thiazole} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{Nitro-thiazole derivative} \quad[4][6]
  • Alkylation :
    The sulfur atom reacts with alkyl halides (e.g., methyl iodide) to form thioether derivatives:

    Thiazole+CH3IS-Methyl thiazolium salt[6][9]\text{Thiazole} + \text{CH}_3\text{I} \rightarrow \text{S-Methyl thiazolium salt} \quad[6][9]

Acrylonitrile Group Reactivity

The acrylonitrile moiety undergoes conjugate additions and cyclization:

  • Michael addition :
    Nucleophiles (e.g., amines, thiols) attack the β-position of the acrylonitrile group:

    CH2=C(CN)-+NH2RCH2C(CN)(NHR)[2][5]\text{CH}_2=\text{C(CN)-} + \text{NH}_2\text{R} \rightarrow \text{CH}_2-\text{C(CN)(NHR)} \quad[2][5]
  • Cyclization :
    Under basic conditions, the acrylonitrile group forms fused heterocycles (e.g., pyridines or pyrimidines) via intramolecular cyclization .

Modification of the Benzo[d] dioxole Moiety

The dioxole ring is generally stable but undergoes selective demethylation or ring-opening under strong acidic/basic conditions:

Reaction Conditions Product
DemethylationBBr₃ in CH₂Cl₂ Catechol derivative
Ring-opening with nucleophilesNaOH/H₂O, heat Di-hydroxybenzene derivatives

Biological Activity-Driven Modifications

To enhance pharmacological properties, targeted modifications include:

  • Hydrolysis of nitrile to amide :

    CNH2O, H+CONH2[2][5]\text{CN} \xrightarrow{\text{H}_2\text{O, H}^+} \text{CONH}_2 \quad[2][5]

    This improves solubility and binding affinity.

  • Sulfonation of the thiazole ring :
    Introduces sulfonic acid groups for increased polarity .

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Yield (%) Reference
Thiazole C-2 positionNitrationHNO₃, H₂SO₄, 0°C65–78
Acrylonitrile β-carbonMichael additionEthylenediamine, EtOH, reflux82
Benzo[d]dioxoleDemethylationBBr₃, CH₂Cl₂, rt70

Stability and Degradation Pathways

The compound is sensitive to:

  • UV light : Photooxidation of the acrylonitrile group generates carbonyl derivatives .

  • Strong bases : Hydrolysis of the nitrile to carboxylic acid occurs at pH > 10.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of (E)-2-(benzo[d]thiazol-2-yl)-3-substituted acrylonitriles. Key structural variations among analogs include:

Compound Name Substituent on Acrylonitrile Thiazole Substituent Key Structural Features
Target Compound Benzo[d][1,3]dioxol-5-ylamino 4-(4-Isobutylphenyl) Amino-linked benzodioxole, bulky isobutyl
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile Pyridin-3-yl None (direct aryl) Electron-deficient pyridine ring
(E)-3-((4-ethoxyphenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile 4-Ethoxyphenylamino 4-Fluorophenyl Electron-withdrawing fluorine, ethoxy group
(E)-3-(1,3-benzodioxol-5-ylamino)-2-[4-(3,4-dichlorophenyl)thiazol-2-yl]prop-2-enenitrile Benzo[d][1,3]dioxol-5-ylamino 3,4-Dichlorophenyl Chlorine substituents enhancing lipophilicity

Key Observations :

Key Observations :

  • Yields for acrylonitrile derivatives vary widely (18–84% in ), influenced by substituent reactivity and steric effects.

Physicochemical Properties

Substituents significantly impact melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) IR (CN Stretch, cm⁻¹) Solubility Trends
Target Compound Not reported ~2200–2250 (expected) Low (bulky isobutyl)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile 155–157 2215 Moderate (polar pyridine)
(E)-2-(Benzo[d]thiazol-2-yl)-3-(4-morpholin-4-ylphenyl)acrylonitrile 244–246 2218 Low (morpholine enhances crystallinity)

Key Observations :

  • Bulky substituents (e.g., isobutyl) likely reduce solubility in polar solvents, as seen in morpholine-containing analogs .
  • Electron-withdrawing groups (e.g., CN) result in characteristic IR stretches near 2200 cm⁻¹ across all analogs .

Key Observations :

  • aureus .
  • Amino-linked benzodioxole could modulate selectivity, as seen in pyrimidine-dione derivatives targeting C. xerosis .

Q & A

Q. Key Parameters :

  • Solvent polarity (e.g., THF vs. ethanol) affects reaction kinetics.
  • Catalysts (piperidine vs. solvent-free conditions) influence regioselectivity.
  • Column chromatography (ethyl acetate/petroleum ether) is critical for isolating the E-isomer .

How can NMR and HRMS data resolve structural ambiguities in this acrylonitrile derivative?

Answer:

  • 1H NMR : provides a reference for distinguishing substituents:
    • Isobutyl protons appear as a septet (δ ~2.4–2.6 ppm).
    • Thiazole protons resonate as singlets (δ ~7.4–7.6 ppm) .
  • 13C NMR : The nitrile carbon is typically observed at δ ~115–120 ppm, while thiazole carbons range from δ 125–150 ppm .
  • HRMS : confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error. For C21H20N4O2S, expect m/z 400.1264 .

Contradictions : Overlapping signals (e.g., aromatic protons) require 2D NMR (COSY, HSQC) or deuterated DMSO to resolve .

What in vitro assays are validated for evaluating the anticancer activity of this compound?

Answer:

  • Cytotoxicity : MTT assays () using cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination. DMSO stock solutions (≤0.1% v/v) prevent solvent toxicity .
  • Apoptosis Assays : Annexin V/PI staining and caspase-3 activation (flow cytometry) validate mechanism .
  • Selectivity : Compare IC50 values against non-cancerous cells (e.g., HEK-293) to assess therapeutic index .

Advanced : Synergy studies with cisplatin () using Chou-Talalay analysis to calculate combination indices .

How can molecular docking predict the binding affinity of this compound to cancer targets?

Answer:

  • Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or tubulin, as thiazole-acrylonitrile hybrids often inhibit these .
  • Software : Use AutoDock Vina or Schrödinger Suite. validates docking scores against experimental IC50 values (R² >0.8) .
  • Parameters :
    • Grid box centered on ATP-binding site (EGFR: 20ų).
    • Lamarckian GA for conformational sampling.
    • MM/GBSA refinement for ΔG calculations .

Contradictions : Discrepancies may arise from protonation states; adjust pH to match physiological conditions (pH 7.4) .

How do substituents on the thiazole ring modulate biological activity?

Answer:

  • Electron-Withdrawing Groups (NO2, Cl) : Enhance cytotoxicity (e.g., 8-nitro substitution in increases DNA intercalation) .
  • Isobutyl vs. Aryl Substituents : Hydrophobic groups (isobutyl) improve membrane permeability, while aryl groups (e.g., 4-chlorophenyl in ) enhance target affinity .
  • SAR Studies : Synthesize analogs with systematic substitutions (e.g., -OCH3, -CF3) and correlate logP values (HPLC-derived) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile
Reactant of Route 2
Reactant of Route 2
(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile

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